6-Amino-5-chlor-2,3-dihydro-1H-inden-1-on

Übersicht

Beschreibung

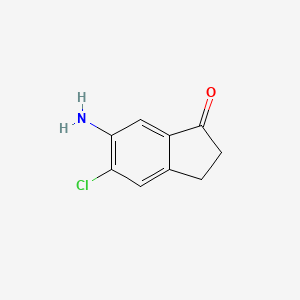

6-amino-5-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H8ClNO It is a derivative of indanone, characterized by the presence of an amino group at the 6th position and a chlorine atom at the 5th position on the indanone ring

Wissenschaftliche Forschungsanwendungen

6-amino-5-chloro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial agents.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.

Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes that contribute to their therapeutic effects .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a wide range of potential molecular and cellular effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-chloro-2,3-dihydro-1H-inden-1-one.

Amination Reaction: The key step involves the introduction of the amino group at the 6th position. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-5-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-chloro-2,3-dihydro-1H-inden-1-one: Lacks the amino group, making it less versatile in certain chemical reactions.

6-amino-2,3-dihydro-1H-inden-1-one: Lacks the chloro group, which may affect its reactivity and biological activity.

5,6-dichloro-2,3-dihydro-1H-inden-1-one: Contains an additional chloro group, which can alter its chemical and biological properties.

Uniqueness

6-amino-5-chloro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and chloro groups, which provide a balance of reactivity and stability

Biologische Aktivität

6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique indene structure with an amino group and a chlorine substituent, has been the subject of various studies focusing on its pharmacological properties.

The molecular formula of 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one is C₉H₈ClN₁O, with a molar mass of approximately 181.62 g/mol. Its structure contributes to its reactivity and interaction with biological targets, making it a valuable candidate for therapeutic applications.

Biological Activities

Research indicates that 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one exhibits several biological activities:

- Anti-inflammatory Activity : Studies suggest that this compound may serve as an anti-inflammatory agent by inhibiting key inflammatory pathways.

- Antiproliferative Effects : Similar compounds have shown antiproliferative effects against various cancer cell lines, indicating potential as a cancer therapeutic.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against different pathogens, showcasing broad-spectrum efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits inflammatory pathways | |

| Antiproliferative | Reduces proliferation in cancer cell lines | |

| Antimicrobial | Effective against various bacterial strains |

The mechanism by which 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one exerts its biological effects involves interactions with specific receptors and enzymes. The amino group enhances binding affinity to biological targets, potentially influencing enzyme activity or receptor interactions.

Biochemical Pathways

The compound's activity may influence multiple biochemical pathways, including:

- NF-kB Signaling Pathway : Inhibition of this pathway has been linked to reduced inflammation.

- Kinase Inhibition : Potential as a kinase inhibitor suggests implications for cancer treatment due to the role of kinases in cell signaling.

Case Studies

Several studies have explored the biological activity of 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one and its analogs:

- Study on Anti-inflammatory Effects : A recent study demonstrated that derivatives of this compound significantly reduced pro-inflammatory cytokines in vitro, supporting its potential use in inflammatory diseases .

- Anticancer Activity Evaluation : Research indicated that the compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Testing : The compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Synthesis Methods

The synthesis of 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one typically involves cyclization reactions from appropriate precursors. Common methods include:

- Cyclization Reactions : Utilizing starting materials such as substituted benzenes and amines under controlled conditions.

Table 2: Synthetic Routes

| Method | Description |

|---|---|

| Cyclization | Reaction of chlorinated precursors with amines |

| Reduction | Converting nitro groups to amino groups |

Eigenschaften

IUPAC Name |

6-amino-5-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFHXNRLFZLFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622580 | |

| Record name | 6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64220-31-1 | |

| Record name | 6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.